molecular formula C14H17NO4 B1608517 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid CAS No. 29936-93-4

4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid

Cat. No.: B1608517
CAS No.: 29936-93-4
M. Wt: 263.29 g/mol
InChI Key: CYLWXUOQWAASSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid follows established International Union of Pure and Applied Chemistry naming conventions for complex organic molecules containing multiple functional groups. The compound's primary name designates the benzoic acid moiety as the principal functional group, with the ethoxy linker and piperidine substituent treated as branching elements. The numerical prefix "4-" indicates the para position of substitution on the benzene ring relative to the carboxylic acid group.

The systematic breakdown of the name reflects the compound's structural hierarchy, beginning with the benzoic acid backbone and proceeding through the ethoxy bridge to the terminal piperidine ring system. The oxo designation within the name specifically refers to the ketone functional group positioned at the β-carbon of the ethyl linker. This naming convention ensures unambiguous identification of the compound's structure and distinguishes it from related structural isomers that may contain similar functional group arrangements in different positions.

Alternative nomenclature systems, including Chemical Abstracts Service naming conventions, provide additional identification methods for this compound. The Chemical Abstracts Service registry number 29936-93-4 serves as a unique identifier that eliminates potential confusion arising from multiple naming systems or structural variations. These standardized identification systems facilitate accurate communication within the scientific community and ensure proper cataloging in chemical databases and literature.

The International Union of Pure and Applied Chemistry nomenclature also accommodates the compound's stereochemical considerations, although the current structure does not contain asymmetric centers that would require stereochemical descriptors. The systematic name effectively communicates the connectivity and spatial relationships between functional groups, enabling chemists to visualize the three-dimensional structure based solely on the nomenclature.

Properties

IUPAC Name

4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(15-8-2-1-3-9-15)10-19-12-6-4-11(5-7-12)14(17)18/h4-7H,1-3,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWXUOQWAASSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406370
Record name 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29936-93-4
Record name 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Ethyl 4-Hydroxybenzoate with 1-(2-Chloroethyl)piperidine

  • Reaction Setup: Ethyl 4-hydroxybenzoate is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Base Addition: Potassium carbonate is added to deprotonate the phenol group.
  • Alkylating Agent: 1-(2-chloroethyl)piperidine hydrochloride is introduced.
  • Conditions: The mixture is stirred at approximately 60°C for 1.5 hours.
  • Workup: After reaction completion, the mixture is filtered, extracted with ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and solvent evaporated.
  • Purification: The crude product is purified by normal phase silica gel chromatography (hexane-ethyl acetate system) to yield 4-(2-piperidin-1-ylethoxy)benzoic acid ethyl ester.

Hydrolysis of the Ethyl Ester to 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid

  • Hydrolysis Reaction: The purified ester is dissolved in ethanol and treated with aqueous sodium hydroxide (2N).
  • Conditions: The solution is refluxed for 1 hour to effect saponification.
  • Isolation: Ethanol is evaporated under reduced pressure, water is added, and the mixture is acidified with 2N hydrochloric acid.
  • Crystallization: The acid precipitates and is collected by filtration.
  • Yield: This step typically achieves an 83% yield of the free acid hydrochloride salt.
  • Melting Point: The hydrochloride salt melts at 270°-271°C.

Alternative Process Considerations

  • Solvent Choice: Earlier methods used methyl ethyl ketone as solvent, but it is hazardous and limits reaction temperature to 80°C, reducing reaction rate and complicating scale-up.
  • Improved Methods: Use of DMF or other polar aprotic solvents allows higher reaction temperatures and better yields.
  • Base Selection: Potassium carbonate remains the preferred base due to its effectiveness in promoting alkylation.
  • Reaction Time and Temperature: Optimized to balance reaction completion and minimize by-products.

Detailed Reaction Data Table

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Alkylation Ethyl 4-hydroxybenzoate + 1-(2-chloroethyl)piperidine + K2CO3 N,N-Dimethylformamide 60°C 1.5 hours - Filtration, extraction, silica gel purification
Hydrolysis 4-(2-piperidin-1-ylethoxy)benzoic acid ethyl ester + NaOH (2N) Ethanol + H2O Reflux 1 hour 83% Acidification with HCl, crystallization of hydrochloride salt
Crystallization & Drying Concentrated HCl added after cooling - 5-10°C - - Product dried under vacuum at 40-50°C

Research Findings and Improvements

  • The use of DMF instead of methyl ethyl ketone enhances reaction safety and efficiency, allowing higher temperatures and better yields.
  • Avoiding the oil intermediate step in the workup reduces processing time and potential yield loss.
  • The hydrochloride salt form of the acid improves crystallization and purification, yielding a stable solid suitable for pharmaceutical applications.
  • Reaction monitoring by NMR and HPLC-MS confirms product identity and purity, with expected molecular weight of 250 g/mol for the free acid.

Summary of Key Experimental Data from Literature

Parameter Value / Description
Molecular Formula C14H19NO3
Molecular Weight ~ 249.31 g/mol (free acid)
Reaction Temperature 60°C (alkylation), reflux (hydrolysis)
Reaction Time 1.5 hours (alkylation), 1 hour (hydrolysis)
Base Potassium carbonate
Solvents DMF (alkylation), ethanol/water (hydrolysis)
Product Form Hydrochloride salt crystal
Melting Point 270°-271°C
Yield ~83% (hydrolysis step)

Chemical Reactions Analysis

Types of Reactions

4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological activity by affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid (CAS 872196-57-1)
  • Key Difference : The benzoic acid substituent is in the meta position instead of para.
  • Synthetic Use : Less common in drug development due to lower metabolic stability compared to the para isomer .
(b) 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride (CAS 84449-80-9)
  • Key Difference : Hydrochloride salt form of the target compound.
  • Impact : Improved aqueous solubility (1.2 mg/mL at 25°C) and bioavailability. Widely used as a pharmaceutical intermediate in antihypertensive and antipsychotic drugs .
(c) Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
  • Key Difference : Methyl ester derivative of the target compound.
  • Impact : Enhanced lipophilicity (logP = 2.8 vs. 1.5 for the free acid), facilitating blood-brain barrier penetration. Requires enzymatic hydrolysis for activation in prodrug formulations .
(d) 3-[2-Oxo-2-(piperidin-1-yl)ethoxy]-5-phenylthiophene-2-carboxylic Acid
  • Key Difference : Thiophene ring replaces benzene, and a phenyl group is added at the 5-position.
  • Impact: Thiophene’s electron-rich aromatic system enhances π-π stacking in receptor binding.

Physicochemical and Pharmacological Properties

Compound Molecular Weight logP Solubility (mg/mL) Key Functional Groups Pharmacological Notes
Target Compound (Free Acid) 304.34 1.5 0.8 (pH 7.4) Carboxylic acid, ketone Intermediate for CNS drugs
Hydrochloride Salt (CAS 84449-80-9) 340.80 0.9 1.2 (pH 7.4) Carboxylic acid, piperidine Improved oral bioavailability
Methyl Ester Derivative 318.38 2.8 0.3 (pH 7.4) Ester, piperidine Prodrug candidate
Thiophene Analog (sc-345903) 387.45 3.1 0.2 (pH 7.4) Thiophene, carboxylic acid Kinase inhibition potential

Critical Analysis of Research Findings

  • Bioavailability : The hydrochloride salt (CAS 84449-80-9) demonstrates superior pharmacokinetics in rodent models, with a 40% higher AUC (area under the curve) than the free acid .
  • Metabolic Stability : Methyl ester derivatives show rapid hydrolysis in liver microsomes (t₁/₂ = 15 min), limiting their utility as prodrugs without further structural modification .
  • Safety Profile : The hydrochloride salt is classified as a respiratory irritant (H335), necessitating controlled handling in industrial settings .

Biological Activity

4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid is a chemical compound with the molecular formula C14H17NO4, characterized by a unique structure that includes a benzoic acid moiety linked to a piperidine derivative through an ethoxy group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent. The compound's mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors.

  • Receptor Interaction : The piperidine ring may interact with various receptors, modulating their activity.
  • Cellular Pathways : The benzoic acid moiety contributes to the compound's overall biological activity by affecting cellular pathways involved in inflammation and microbial resistance.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for various strains .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions associated with chronic inflammation. The carboxylic acid group is thought to play a crucial role in mediating these effects by interacting with inflammatory pathways.

Case Studies and Applications

Case Study 1: Raloxifene Hydrochloride Precursor

  • Context : this compound serves as a precursor in the synthesis of Raloxifene hydrochloride, a drug used in osteoporosis treatment.
  • Findings : The synthesis process highlights the compound's utility in pharmaceutical applications, emphasizing its importance in drug development.

Case Study 2: Antimicrobial Efficacy

  • Context : A series of experiments evaluated the antimicrobial efficacy of structurally similar compounds.
  • Results : Compounds exhibited varying degrees of effectiveness against Staphylococcus aureus and Enterococcus faecalis, indicating the potential for further development as antimicrobial agents .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
4-(2-Piperidin-1-yl)benzoic acidC14H19NO3Lacks carbonyl oxygen; basic properties
3-Ethoxy-4-(2-piperidin-1-yloxy)benzoic acidC16H21NO5Additional ethoxy group; higher lipophilicity
3,5-Dimethyl-4-[2-Oxo-2-(piperidin-1-yloxy)]benzoic acidC16H23NO5Methyl substitutions; altered activity

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. This makes it an intriguing candidate for further research and development in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Esterification : React 4-hydroxybenzoic acid with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxy intermediate.

  • Piperidine coupling : Treat the intermediate with piperidine in the presence of a coupling agent (e.g., EDC/HOBt) to introduce the piperidinyl group. Oxidation of the ethyl ester to the carboxylic acid is achieved using KMnO₄ in acidic medium .

  • Key factors : Solvent polarity (DMF vs. THF) and temperature (60–80°C) significantly affect reaction efficiency. Yields typically range from 60–75% after purification .

    • Data Table :
StepReagents/ConditionsYield (%)
EsterificationEthyl bromoacetate, K₂CO₃, DMF, 80°C85
Piperidine couplingPiperidine, EDC/HOBt, CH₂Cl₂, RT68
OxidationKMnO₄, H₂SO₄, H₂O, 50°C72

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm the ethoxy-piperidinyl linkage and benzoic acid conformation. Use SHELXL for refinement .
  • Spectroscopy :
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (ketone).
  • NMR : ¹H NMR signals at δ 1.4–1.6 ppm (piperidine CH₂), δ 4.3 ppm (OCH₂), and δ 8.0 ppm (aromatic protons) .

Q. What safety precautions are required when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood due to potential respiratory irritation (H335) .
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How do substituents on the piperidine ring affect the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology :

  • Substituent screening : Compare piperidine derivatives (e.g., 4-methylpiperidine vs. 3,5-dimethylpiperidine) in reactions with benzyl chloroformate.
  • Kinetic analysis : Monitor reaction progress via HPLC. Bulky substituents reduce reaction rates by 30–40% due to steric hindrance .
  • Computational modeling : Use DFT calculations (B3LYP/6-31G*) to analyze transition-state energies .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodology :

  • Assay standardization : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled pH and temperature.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing piperidine with morpholine) to isolate structure-activity relationships .

Q. How can computational methods predict the compound’s solubility and bioavailability for medicinal chemistry applications?

  • Methodology :

  • QSAR modeling : Train models on logP and polar surface area data from PubChem to predict solubility in aqueous buffers .
  • Molecular dynamics : Simulate membrane permeability using CHARMM force fields. The compound’s low logP (-1.2) suggests poor blood-brain barrier penetration .

Data Contradiction Analysis

Q. Why do XRD data from different studies show variations in dihedral angles between the benzoic acid and piperidine moieties?

  • Resolution :

  • Crystallization conditions : Differences in solvent (ethanol vs. acetonitrile) induce lattice strain, altering angles by 5–10° .
  • Thermal motion : Higher temperatures during data collection increase B-factors, affecting precision .

Applications in Experimental Design

Q. What is the optimal protocol for evaluating the compound’s stability under physiological conditions?

  • Methodology :

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via UV-Vis (λ = 260 nm).
  • Half-life : The compound degrades by 50% in 8 hours at pH 2.0, indicating limited oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.